molecular formula C16H21N3O2 B2837247 N-(cyanomethyl)-2-(2-ethyloxan-4-yl)-N-(pyridin-2-yl)acetamide CAS No. 2094349-05-8

N-(cyanomethyl)-2-(2-ethyloxan-4-yl)-N-(pyridin-2-yl)acetamide

Cat. No. B2837247
CAS RN: 2094349-05-8
M. Wt: 287.363
InChI Key: MKUZLKVRWUFHHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(cyanomethyl)-2-(2-ethyloxan-4-yl)-N-(pyridin-2-yl)acetamide, also known as CEP-26401, is a small molecule inhibitor that has been extensively studied in recent years due to its potential therapeutic applications. This compound has shown promising results in preclinical studies and has been investigated for its ability to treat a range of diseases, including cancer, inflammation, and neurological disorders.

Mechanism of Action

The mechanism of action of N-(cyanomethyl)-2-(2-ethyloxan-4-yl)-N-(pyridin-2-yl)acetamide involves the inhibition of several key enzymes and signaling pathways involved in disease progression. In cancer research, this compound has been shown to inhibit the activity of JAK2 and FLT3, which are involved in the regulation of cell growth and survival. In addition, this compound has been shown to inhibit the activity of several other enzymes involved in cancer progression, including c-Met and Aurora kinase A.
In inflammatory diseases, this compound has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, by inhibiting the activity of NF-kappaB, a key signaling pathway involved in inflammation.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects in preclinical studies. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis. In addition, this compound has been shown to enhance the activity of chemotherapy agents in preclinical studies.
In inflammatory diseases, this compound has been shown to reduce inflammation and tissue damage, and improve clinical outcomes in animal models of disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(cyanomethyl)-2-(2-ethyloxan-4-yl)-N-(pyridin-2-yl)acetamide is its specificity for its target enzymes and signaling pathways. This compound has been shown to have minimal off-target effects, which makes it an attractive candidate for therapeutic development. In addition, this compound has been shown to have good pharmacokinetic properties, including good oral bioavailability and a long half-life.
One of the limitations of this compound is its lack of clinical data. Although this compound has shown promising results in preclinical studies, its safety and efficacy in humans have not yet been established. In addition, the cost of synthesizing this compound may be a limiting factor for some research labs.

Future Directions

There are several potential future directions for research on N-(cyanomethyl)-2-(2-ethyloxan-4-yl)-N-(pyridin-2-yl)acetamide. One area of interest is the development of combination therapies that include this compound and other targeted agents or chemotherapy agents. In addition, further research is needed to establish the safety and efficacy of this compound in humans, and to identify potential biomarkers that may predict response to this compound.
Other potential areas of research include investigating the role of this compound in other diseases, such as neurological disorders, and exploring the use of this compound as a tool for studying the biology of cancer and inflammation.

Synthesis Methods

The synthesis of N-(cyanomethyl)-2-(2-ethyloxan-4-yl)-N-(pyridin-2-yl)acetamide involves several steps, including the reaction of 2-ethyl-4-hydroxy-2-oxotetrahydrofuran with cyanomethylpyridine, followed by the reaction of the resulting product with N,N-dimethylformamide dimethyl acetal. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.

Scientific Research Applications

N-(cyanomethyl)-2-(2-ethyloxan-4-yl)-N-(pyridin-2-yl)acetamide has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, this compound has been investigated for its ability to inhibit the growth and proliferation of cancer cells. In preclinical studies, this compound has been shown to inhibit the activity of several cancer-related enzymes, including JAK2 and FLT3, which are involved in the regulation of cell growth and survival.
In addition to its potential applications in cancer research, this compound has also been studied for its anti-inflammatory properties. This compound has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, and has been investigated as a potential treatment for inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.

properties

IUPAC Name

N-(cyanomethyl)-2-(2-ethyloxan-4-yl)-N-pyridin-2-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O2/c1-2-14-11-13(6-10-21-14)12-16(20)19(9-7-17)15-5-3-4-8-18-15/h3-5,8,13-14H,2,6,9-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKUZLKVRWUFHHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CC(CCO1)CC(=O)N(CC#N)C2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.